5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Overview
Description
5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C7H6ClN3O and its molecular weight is 183.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is the KCNQ2/KCNQ3 K+ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons .
Mode of Action
This compound acts as a selective activator of KCNQ2/KCNQ3 K+ channels . It stimulates the Ca2±activated K+ current (IK(Ca)) in pituitary GH3 lactotrophs . The compound also interacts directly with the large-conductance Ca2±activated K+ (BKCa) channels, increasing the amplitude of IK(Ca) in GH3 cells .
Biochemical Pathways
The activation of KCNQ2/KCNQ3 K+ channels by this compound affects the potassium ion transport across the cell membrane . This action can influence various biochemical pathways, particularly those involving neuronal excitability .
Result of Action
The activation of KCNQ2/KCNQ3 K+ channels by this compound leads to an increase in potassium ion transport across the cell membrane . This action can result in the hyperpolarization of the cell membrane , reducing neuronal excitability .
Biochemical Analysis
Biochemical Properties
5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one plays a significant role in various biochemical reactions. It has been identified as an activator of large-conductance calcium-activated potassium channels (BKCa channels) in pituitary GH3 lactotrophs . This compound interacts with the BKCa channels by binding to the intracellular leaflet of the detached patches, stimulating the channels without altering their single-channel conductance . Additionally, this compound has been shown to interact with other ion channels, such as KCNQ2/KCNQ3 potassium channels, further highlighting its role in modulating ion channel activity .
Cellular Effects
The effects of this compound on cellular processes are profound. In pituitary GH3 lactotrophs, this compound increases the amplitude of calcium-activated potassium currents, which can influence cell signaling pathways and cellular metabolism . By modulating ion channel activity, this compound can affect various cellular functions, including membrane potential regulation, neurotransmitter release, and muscle contraction . These effects underscore the compound’s potential as a therapeutic agent for conditions involving dysregulated ion channel activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct interactions with ion channels. The compound binds to the BKCa channels, decreasing the slow component of the mean closed time and shifting the steady-state activation curve to a less positive voltage . This interaction enhances the channel’s activity, leading to increased potassium ion flow across the cell membrane . Additionally, this compound has been shown to activate KCNQ2/KCNQ3 potassium channels, further contributing to its modulatory effects on cellular ion homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, with minimal degradation observed . This stability is essential for its potential therapeutic applications, as it ensures consistent and reliable effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates ion channel activity without causing adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization for therapeutic use . Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with a clear threshold for its beneficial effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s metabolic flux and metabolite levels are critical factors determining its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s distribution within different cellular compartments is crucial for its therapeutic efficacy, as it determines the extent of its interaction with target biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential .
Properties
IUPAC Name |
5-(chloromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-4-5-3-7(12)11-6(10-5)1-2-9-11/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTAVFSWJIJWLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC(=CC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214886 | |
Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 5-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401214886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-02-3 | |
Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 5-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401214886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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